molecular formula C20H25BrN2O3 B3576301 4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL

4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL

Cat. No.: B3576301
M. Wt: 421.3 g/mol
InChI Key: CDARZOCGNSEQCX-UHFFFAOYSA-N
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Description

4-{[4-(2-Bromobenzyl)piperazino]methyl}-2,6-dimethoxyphenol is a phenolic derivative featuring a piperazine ring substituted with a 2-bromobenzyl group and a methylene bridge connecting the piperazine to a 2,6-dimethoxyphenol core.

Properties

IUPAC Name

4-[[4-[(2-bromophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O3/c1-25-18-11-15(12-19(26-2)20(18)24)13-22-7-9-23(10-8-22)14-16-5-3-4-6-17(16)21/h3-6,11-12,24H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDARZOCGNSEQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple stepsThe reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL undergoes various chemical reactions, including:

Scientific Research Applications

4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also interfere with cellular pathways, leading to changes in cell function and viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on quinolonecarboxylic acid derivatives (e.g., compounds 5j–5m) with piperazine-based sulfonyl substituents . While these compounds share a piperazine moiety with the target molecule, critical structural and functional differences exist:

Structural Differences

Feature Target Compound Compounds (e.g., 5j–5m)
Core Structure 2,6-Dimethoxyphenol ring Quinolonecarboxylic acid scaffold
Piperazine Linkage Piperazine linked via methylene group to phenol Piperazine connected via carbopiperazino group to quinolone
Substituents 2-Bromobenzyl group on piperazine Sulfonyl groups (e.g., 4-Cl, 4-CF₃O, 3-CF₃) on piperazine

Spectroscopic Data

  • Target Compound: Expected ¹H-NMR signals include aromatic protons (δ 6.5–7.5 ppm for bromobenzyl and phenol), methoxy groups (δ ~3.8 ppm), and piperazine protons (δ ~2.5–3.5 ppm). No experimental data provided.
  • Compounds: ¹H-NMR confirmed sulfonyl-linked substituents (e.g., 5j showed a singlet for the quinolone C-2 proton at δ 8.60 ppm and cyclopropyl protons at δ 1.15–1.35 ppm) .

Regulatory Status

Key Research Findings from Evidence

Substituent Impact: In , sulfonyl substituents (e.g., CF₃, Cl) on piperazine were critical for enhancing antimicrobial activity in quinolone derivatives . The 2-bromobenzyl group in the target compound may confer distinct physicochemical properties (e.g., lipophilicity) but requires empirical validation.

Synthetic Efficiency : High yields (76–80%) in suggest that sulfonylation is a robust method for piperazine functionalization . The target compound’s synthesis (if via alkylation) may face challenges like steric hindrance from the 2-bromobenzyl group.

Spectral Characterization: ¹³C-NMR in confirmed quinolone carbonyl signals (δ ~165–175 ppm), whereas the target compound’s phenol carbonyl (if present) would differ significantly .

Biological Activity

The compound 4-{[4-(2-bromobenzyl)piperazino]methyl}-2,6-dimethoxyphenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrN3O3C_{19}H_{22}BrN_3O_3, with a molecular weight of approximately 420.30 g/mol. The structure features a piperazine ring substituted with a bromobenzyl group and a methoxyphenol moiety, which may contribute to its pharmacological profile.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to This compound may exhibit antidepressant and anxiolytic effects. A study on related piperazine derivatives demonstrated their ability to modulate central nervous system (CNS) activity, showing both stimulant and depressant effects depending on the specific structure of the compound used. Notably, compounds with bromine substitutions displayed enhanced efficacy in animal models for anxiety and depression .

The proposed mechanism for the biological activity of this class of compounds often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperazine moiety is known to interact with various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial in mood regulation .

Study 1: CNS Activity Evaluation

In a pharmacological evaluation involving mice, compounds structurally related to This compound were tested for their effects on anxiety and depression. The study utilized the tetrabenazine antagonism model to assess antidepressant activity. Results indicated that certain derivatives exhibited significant antidepressant-like effects at doses ranging from 17 mg/kg to 50 mg/kg .

Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant properties of similar piperazine derivatives. The study found that specific substitutions on the benzyl ring could enhance anticonvulsant activity, suggesting that This compound might also possess protective effects against seizure-induced neurotoxicity .

Data Tables

Study Activity Dosage (mg/kg) Outcome
Study 1Antidepressant17-50Significant effect observed
Study 2AnticonvulsantVariesProtective effects noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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